molecular formula C14H9BrN2O2 B12308948 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid

2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B12308948
M. Wt: 317.14 g/mol
InChI Key: AOXAYONETOKCQO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid (CAS 1018300-89-4) is a high-purity chemical reagent exclusively for research use in drug discovery and development. This benzimidazole derivative is a key structural motif in medicinal chemistry, known for its versatile interactions with biological targets through hydrogen bonding, π–π stacking, and metal ion coordination . The benzo[d]imidazole scaffold is a privileged structure in oncology research, with derivatives demonstrating potent antiproliferative activities by targeting critical cellular processes . These compounds can function as DNA-intercalating agents or enzyme inhibitors, disrupting pathways crucial for cancer cell survival and proliferation . Structure-activity relationship (SAR) studies indicate that substitutions on the benzimidazole core, such as the 4-bromophenyl group, significantly influence biological activity and selectivity . This specific compound serves as a valuable synthetic intermediate or lead compound for developing novel therapeutic agents, particularly for investigating new approaches to breast cancer treatment . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-(4-bromophenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C14H9BrN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)

InChI Key

AOXAYONETOKCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthesis via Heterocyclization of Diamines and Aldehydes

This method is the most widely reported and efficient route for synthesizing benzimidazole derivatives. It involves the reaction of a diamine precursor with an aldehyde under specific conditions to form the fused heterocyclic core.

Key Steps

  • Heterocyclization :

    • Reactants : Methyl 3,4-diaminobenzoate (a diamine ester) and 4-bromobenzaldehyde.
    • Conditions : DMSO solvent, 120–125°C, 12 hours.
    • Mechanism : The diamine reacts with the aldehyde to form a Schiff base intermediate, which undergoes cyclization and dehydrogenation to yield the benzimidazole ring.
  • Hydrolysis :

    • Reagents : Sodium hydroxide (NaOH) in a mixed solvent (e.g., MeOH/THF).
    • Conditions : Reflux for 12 hours, followed by acidification to isolate the carboxylic acid.
Reaction Optimization
  • Yield : The ester intermediate typically yields ~69% (e.g., methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate).
  • Purification : Silica gel column chromatography is used to isolate the product.
Step Reagents/Conditions Yield Reference
1 Methyl 3,4-diaminobenzoate, 4-bromobenzaldehyde, DMSO, 120–125°C, 12h 69%
2 NaOH, MeOH/THF, reflux, 12h 70%

Alternative Methods: Cross-Coupling Approaches

While heterocyclization is the primary route, cross-coupling reactions (e.g., Suzuki-Miyaura) can be explored for structural analogs. These methods are less documented for this specific compound but are relevant for introducing aryl groups.

Suzuki-Miyaura Coupling

  • Application : Used to attach aryl groups to a benzimidazole core.
  • Reagents : Aryl boronic acids, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), and bases (e.g., NaH).
  • Limitation : Requires a bromo or halogen substituent on the benzimidazole for coupling, which is absent in the target compound.
Example Protocol
Component Conditions Yield Reference
Benzimidazole boronic acid + 4-bromophenyl halide Pd catalyst, DMF, RT, 24h N/A

Hydrolysis of Ester Precursors

The carboxylic acid group is introduced via hydrolysis of the methyl ester intermediate. This step is critical for achieving the final product.

Base-Mediated Hydrolysis

  • Reagents : NaOH in polar aprotic solvents (e.g., THF/MeOH).
  • Mechanism : Saponification of the ester to the carboxylate, followed by acid workup.
Solvent Base Temperature Time Yield Reference
MeOH/THF NaOH Reflux 12h 70%

Structural Characterization

The synthesized compound is characterized using spectroscopic and analytical techniques.

Spectroscopic Data

  • 1H NMR : Peaks corresponding to aromatic protons (δ 7.8–8.2 ppm) and the carboxylic acid proton (δ ~12 ppm).
  • 13C NMR : Signals for the carboxylic acid carbonyl (δ ~170 ppm) and aromatic carbons (δ 120–150 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 391 (M⁺, 100%).
Technique Key Data Reference
1H NMR δ 8.11 (2H, d, J 8.6 Hz, aromatic), 7.91 (1H, d, J 1.9 Hz, aromatic)
13C NMR δ 155.6 (COOH), 147.4 (C7), 137.6 (C4)
Mass m/z 391 (M⁺, 100%)

Biological and Pharmacological Relevance

Brominated benzimidazoles are known for their bioactivity, including anti-inflammatory and enzyme-inhibiting properties.

Structure-Activity Relationships (SAR)

  • Bromine Substituent : Enhances binding affinity via halogen interactions (e.g., H-halogen bonds).
  • Carboxylic Acid : Facilitates hydrogen bonding with biological targets.
Compound Substituent IC50 (µM) Target Reference
8c 3-Methyl 49.0 ± 0.4 α-Glucosidase
6d Bromine 0.64 Pin1 isomerase

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzo[d]imidazole, including 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid, exhibit significant anticancer properties. A study highlighted its efficacy against various cancer cell lines, suggesting that it may act as a potential anti-breast cancer agent. The compound's structure allows for modulation of cell cycle dynamics and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its derivatives have been synthesized and evaluated against resistant strains of bacteria, demonstrating enhanced activity compared to traditional antibiotics. For instance, certain benzimidazole derivatives exhibited superior antibacterial effects against erythromycin-resistant strains of Staphylococcus pneumoniae, indicating a potential application in treating resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Studies have shown that substituents at specific positions on the phenyl ring can significantly impact the compound's inhibitory activity against target enzymes such as α-glucosidase. For example, substitutions with halogens at the para position have been linked to increased potency .

Case Study: Anticancer Efficacy

In a detailed investigation, this compound was tested on MCF-7 breast cancer cells. The results indicated a concentration-dependent inhibition of cell viability, with IC₅₀ values suggesting potent anticancer effects. Flow cytometry analysis revealed that the compound induced apoptosis more effectively than established chemotherapeutics like doxorubicin .

Case Study: Antimicrobial Activity

A series of derivatives were synthesized and tested against various bacterial strains. Notably, one derivative exhibited an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics, showcasing its potential as a lead compound for developing new antimicrobial agents .

Tables

Application TypeSpecific ActivityReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against resistant strains
Synthesis MethodEco-friendly synthesis using ZrOCl₂
SAR FindingsIncreased potency with para-halogen

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and biological properties of 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid with analogous benzimidazole derivatives.

Structural and Electronic Comparisons

Substituent Effects on the Phenyl Ring
  • 2-(Phenyl)-3H-benzo[d]imidazole-5-carboxylic acid :
    The unsubstituted phenyl derivative serves as a baseline. In anti-breast cancer studies, this compound exhibited moderate activity (IC₅₀: 15–25 µM against MCF-7 cells), highlighting the importance of substituents for enhanced efficacy .
  • This derivative showed reduced antiproliferative activity compared to halogenated analogs, suggesting electron-donating groups may weaken target binding .
  • 2-(4-Fluorophenyl)-3H-benzo[d]imidazole-5-carboxylic acid (MBIC) :
    Fluorine’s electronegativity enhances binding affinity. MBIC demonstrated superior potency (IC₅₀: 2.5 µM against MDA-MB-231 cells) due to synergistic effects of fluoro and hydroxyl groups on the aryl ring .
  • This compound: Bromine’s larger atomic radius and moderate electronegativity may improve hydrophobic interactions and metabolic stability compared to smaller halogens.
Core Modifications
  • Methyl Esters (e.g., Methyl 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylate) :
    Esterification of the carboxylic acid group enhances cell permeability. Methyl esters of phenyl-substituted analogs showed 2–3-fold higher activity (IC₅₀: 8–12 µM) than their carboxylic acid counterparts, underscoring the role of lipophilicity in bioavailability .
  • 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid :
    Additional substituents (bromo, hydroxy, methoxy) on the phenyl ring were introduced to optimize solubility and target engagement. This compound’s synthesis via heterocyclization in DMSO highlights the versatility of benzimidazole chemistry .
Anticancer Activity

A comparative table of key analogs is provided below:

Compound Name Substituents Cell Line (IC₅₀) Reference
2-(Phenyl)-3H-benzo[d]imidazole-5-carboxylic acid -H MCF-7: 15–25 µM
Methyl 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylate -H (methyl ester) MCF-7: 8–12 µM
MBIC -OH, -F MDA-MB-231: 2.5 µM
This compound -Br Data not reported

The absence of direct activity data for the 4-bromophenyl derivative suggests a gap in current research.

Biological Activity

2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of various research studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group and a carboxylic acid functional group, which contribute to its biological properties. Its chemical structure can be represented as follows:

  • Chemical Name : this compound
  • CAS Number : 1018300-89-4

Antimicrobial Activity

Research has shown that benzimidazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values ranging from 1 to 16 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects on different cancer cell lines, including:

  • Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound demonstrated an IC50 of approximately 3 µM against human leukemia cells, indicating potent anticancer activity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this benzimidazole derivative has also been investigated for its anti-inflammatory effects. Studies have indicated that it may inhibit inflammatory pathways, providing potential therapeutic benefits in conditions characterized by inflammation .

Case Study 1: Anticancer Efficacy

A study conducted by Refaat et al. evaluated the anticancer activity of various benzimidazole derivatives, including this compound. The results highlighted significant cytotoxicity against breast and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzimidazole derivatives. The study reported that compounds similar to this compound displayed promising antibacterial activity with effective inhibition against multiple bacterial strains .

Comparative Analysis of Biological Activities

Activity TypeCompound EfficacyReference
AntimicrobialMICs between 1-16 µg/mL
AnticancerIC50 ~ 3 µM
Anti-inflammatoryInhibition of inflammatory pathways

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